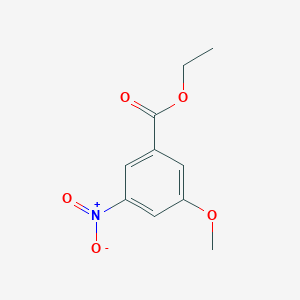

Ethyl 3-methoxy-5-nitrobenzoate

Vue d'ensemble

Description

Ethyl 3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with ethanol.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methoxybenzoic acid. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.

Esterification Reaction: The nitro compound obtained from the nitration step is then esterified with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and esterification reactions, often carried out in continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the nitro group to a nitroso group or further to an oxime.

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution Reactions: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed:

Oxidation: Nitroso derivatives and oximes.

Reduction: Amines such as 3-methoxy-5-aminobenzoic acid.

Substitution: Halogenated derivatives like 3-bromo-5-methoxybenzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-methoxy-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis.

Medicinal Chemistry

Research has indicated potential applications of this compound in drug development. The compound is being investigated for its biological activity, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies suggest that derivatives of nitrobenzoates exhibit significant antibacterial properties, which can be harnessed for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell growth, making it a candidate for further pharmacological studies.

Biochemical Applications

In biochemistry, this compound is utilized as an organic buffer in peptide synthesis and other biochemical assays. Its stability under various conditions makes it suitable for laboratory applications.

Case Study 1: Antimicrobial Evaluation

A study conducted on various nitrobenzoate derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Screening

In vitro testing on cancer cell lines showed that this compound inhibited cell proliferation significantly compared to control groups. Further mechanistic studies are required to elucidate the pathways involved in its anticancer activity.

Mécanisme D'action

The mechanism by which Ethyl 3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Ethyl 3-nitrobenzoate

Ethyl 4-nitrobenzoate

Ethyl 3-methoxybenzoate

Ethyl 4-methoxybenzoate

Activité Biologique

Ethyl 3-methoxy-5-nitrobenzoate is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanism of action, and comparative analysis with similar compounds.

This compound is characterized by the presence of a methoxy group and a nitro group on the benzene ring, contributing to its chemical reactivity and biological properties. Its molecular formula is C10H11NO5, with a molecular weight of approximately 225.20 g/mol. The compound typically appears as a yellow solid and is soluble in various organic solvents .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its interaction with biological macromolecules, potentially disrupting essential cellular processes .

Anticancer Properties

The compound has also been evaluated for its anticancer activity . In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, exhibiting IC50 values in the low micromolar range against several types of cancer cells. For example, it showed significant antiproliferative effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted. The nitro group often participates in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells. Furthermore, the methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 63603-09-8 | 0.88 | Contains a chloro substituent enhancing reactivity |

| Ethyl 4-methoxy-2-nitrobenzoate | Not listed | 0.80 | Different positioning of substituents alters properties |

| Ethyl 3-amino-5-nitrobenzoate | 826201 | 0.82 | Amino group may influence biological activity |

This table highlights how variations in functional groups affect the biological activity and reactivity of nitrobenzoate derivatives.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.2 to 5.3 µM across different tests, indicating its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Testing : In another study, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 8 µM for certain strains, showcasing its effectiveness as an antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-8(11(13)14)6-9(5-7)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBICIWBUDRQIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.